molecular formula C19H17N3OS B4576045 2-anilino-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone

2-anilino-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B4576045
M. Wt: 335.4 g/mol
InChI Key: BFIXVZVZAAEJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone (ATQ) is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have several applications in the fields of biochemistry, pharmacology, and neuroscience. In

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Traceless Solid-Phase Synthesis : A novel approach for the parallel solid-phase synthesis of 2-arylamino-substituted quinazolinones, including compounds structurally related to 2-anilino-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone, has been developed. This method involves acylation, nitro group reduction, reaction with arylisothiocyanates, and intramolecular cyclization, offering an efficient route to obtain these compounds in good yield and purity (Yongping Yu, J. Ostresh, R. Houghten, 2002).

Convenient Synthesis of Derivatives : Research has been conducted on synthesizing a range of triazoloquinazolinones starting from 3-amino-2-anilino-4(3H)-quinazolinone, demonstrating versatile reactions that yield biologically active compounds under varied conditions (G. El‐Hiti, 1997).

Ionic Liquid Catalyzed Synthesis : The use of ionic liquids for the synthesis of 4(3H)-quinazolinones through a one-pot three-component condensation offers an environmentally friendly and efficient method, highlighting the compound's versatility in organic synthesis (O. Pawar, F. Chavan, Sachin S. Sakate, Narayan D.Shinde, 2010).

Novel Anticancer Agents : Research into 2-chloromethyl-4(3H)-quinazolinone derivatives as key intermediates for developing novel anticancer agents with 4-anilinoquinazoline scaffolds has shown promising in vitro anticancer activity. This underscores the potential of such compounds in medicinal chemistry (Hong-Ze Li, Haiyun He, Yuan Han, Xin Gu, Lin He, Qing-Rong Qi, Ying-Lan Zhao, Li Yang, 2010).

Potential Bioactivities

Antimicrobial Activity : Some quinazolinone derivatives exhibit significant antimicrobial activity against a range of microorganisms, suggesting their potential as leads for developing new antimicrobial agents (Hanan M. Refaat, A. A. Moneer, Omneya M. Khalil, 2004).

Antifungal and Antibacterial Properties : Novel arylimine derivatives containing the 4(3H)-quinazolinone moiety have shown strong antifungal and antibacterial activities, presenting a new avenue for addressing plant diseases and possibly human infections (Xianglong Wang, Pei Li, Zhining Li, Juanjuan Yin, M. He, Wei Xue, Zhiwei Chen, B. Song, 2013).

Properties

IUPAC Name

2-anilino-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-12-18-15(10-13(11-16(18)23)17-8-5-9-24-17)22-19(20-12)21-14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIXVZVZAAEJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CC(CC2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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